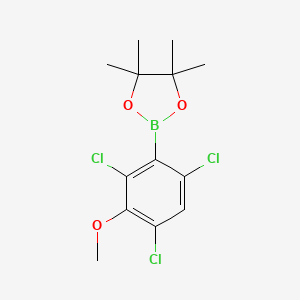
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: They can be reduced to form boranes.
Substitution: Boronic esters can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, often in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology
In biological research, boronic esters are used in the development of sensors and probes for detecting various biomolecules.
Medicine
Boronic esters have applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug delivery systems.
Industry
In the industrial sector, boronic esters are used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of boronic esters often involves the formation of a boronate complex with a target molecule. This interaction can inhibit enzyme activity or facilitate the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2,4,6-Trichlorophenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of the trichloro and methoxy groups, which can influence its reactivity and interactions with other molecules.
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse research findings.
- Molecular Formula : C14H20BClO3
- Molecular Weight : 282.571 g/mol
- CAS Number : 1207961-49-6
- IUPAC Name : 2-(4-chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Synthesis
The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic compounds. The synthetic route often includes steps such as:
- Formation of Boronate Esters : Utilizing pinacol as a stabilizing agent.
- Electrophilic Aromatic Substitution : Introducing the trichloromethoxyphenyl group onto the boron framework.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of dioxaborolanes possess inhibitory effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic pathways .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of boron-containing compounds:
- In vitro studies have shown that certain dioxaborolanes can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
- Case studies involving human cancer cell lines indicated that these compounds can inhibit tumor growth by inducing oxidative stress and DNA damage .
Neuroprotective Effects
Emerging research suggests neuroprotective properties associated with dioxaborolanes:
- Compounds in this class have been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress in models of neurodegenerative diseases .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall integrity |
| Anticancer | Induction of apoptosis | Activation of caspases |
| Neuroprotective | Reduction in neuroinflammation | Modulation of oxidative stress |
Case Studies
-
Antimicrobial Study :
- A compound similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing a significant decrease in viable cell counts after treatment.
-
Cancer Cell Line Study :
- In a study involving breast cancer cell lines (MCF-7), treatment with dioxaborolane derivatives resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.
Properties
Molecular Formula |
C13H16BCl3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BCl3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3 |
InChI Key |
LZHABULGJXENPH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Cl)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















